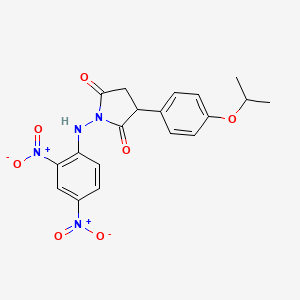
1-(2,4-Dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its popularity stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the significance of bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The discussion covers the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. The review is structured based on synthetic strategies used, either through ring construction from various precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives, emphasizing the role of stereoisomers in the biological profile of drug candidates (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, including pyrrolidine-2,5-diones, are highlighted for their wide-ranging applications as high-quality pigments and in various electronic devices like field-effect transistors and solar cells. This review encapsulates four decades of progress in synthesizing these dyes and understanding their reactivity, providing a critical comparison of various synthesis methods. The relationship between structure and optical properties is meticulously reviewed, noting significant changes in optical properties with chromophore extension, such as strong bathochromic shifts and increased two-photon absorption cross-sections. The synthesis's straightforward nature, combined with stability and high fluorescence quantum yield, underscores the continued interest in diketopyrrolopyrroles for future applications (Grzybowski & Gryko, 2015).
Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones Synthesis via Hybrid Catalysts
This review delves into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the pyrano[2,3-d]pyrimidin-2-one and 2,4-dione structures. These scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive bioavailability and synthetic applications. The review covers synthetic pathways employing a variety of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. The focus on hybrid catalyst applications aims to inspire further research in developing lead molecules utilizing these broad catalytic strategies (Parmar, Vala, & Patel, 2023).
Pyrrolidine-2,5-diones in Electronic Devices
The review explores π-conjugated organic donor–acceptor (D–A) type polymers, specifically highlighting the importance of diketopyrrolopyrrole (DPP)-based polymers and their analogs, such as isoDPP, BDP, and NDP. These polymers, due to their high-performance electron-deficient pigments, are potential candidates for electronic device applications. The synthesis, properties, and device performance of polymers containing these pigments are reviewed, suggesting that these polymers could outperform the DPP-based ones in electronic devices. The review aims to provide a theoretical framework for designing high-performance D–A type conjugated polymers (Deng et al., 2019).
Propiedades
Nombre del producto |
1-(2,4-Dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C19H18N4O7 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O7/c1-11(2)30-14-6-3-12(4-7-14)15-10-18(24)21(19(15)25)20-16-8-5-13(22(26)27)9-17(16)23(28)29/h3-9,11,15,20H,10H2,1-2H3 |
Clave InChI |
MWQHYFBKDKJTSZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)
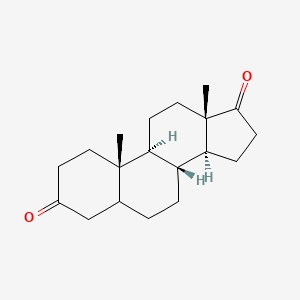


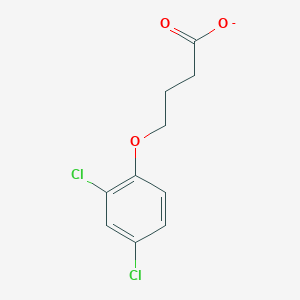
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

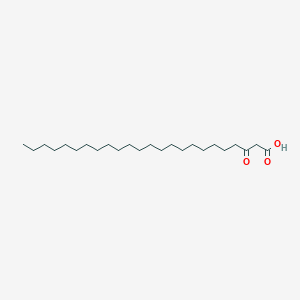
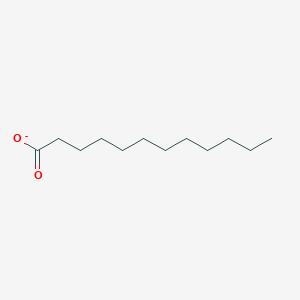
![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)
![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)